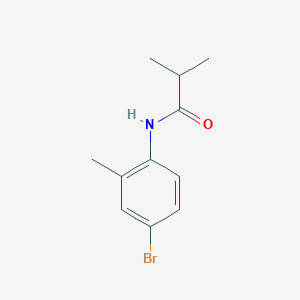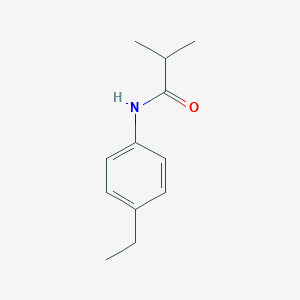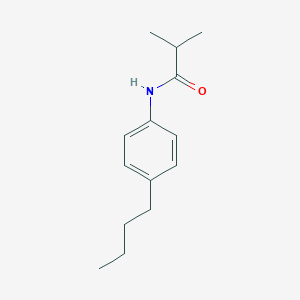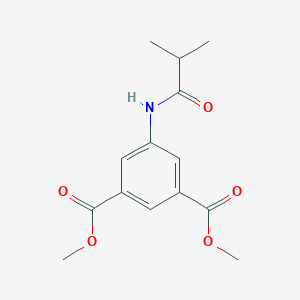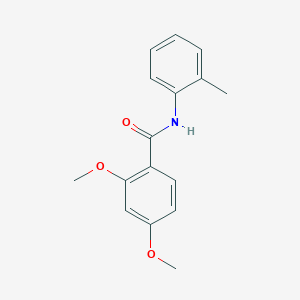
2,4-dimethoxy-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-(2-methylphenyl)benzamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the class of phenethylamines. It was first synthesized in 2003 by Ralf Heim and is structurally similar to other phenethylamines such as 2C-B and DOB. The drug is known for its potent hallucinogenic effects and has gained popularity in the recreational drug market. However,
作用機序
2,4-dimethoxy-N-(2-methylphenyl)benzamide binds to and activates the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in altered neuronal activity and neurotransmitter release. This is thought to underlie the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dimethoxy-N-(2-methylphenyl)benzamide are not well understood, but it is known to have potent hallucinogenic effects. These effects are thought to be mediated by the drug's activation of the 5-HT2A receptor, which leads to altered sensory perception and cognitive processing. Additionally, the drug has been shown to increase heart rate and blood pressure, which may be related to its sympathomimetic properties.
実験室実験の利点と制限
One of the main advantages of using 2,4-dimethoxy-N-(2-methylphenyl)benzamide in lab experiments is its potency as a 5-HT2A agonist. This allows researchers to study the receptor's function in a more targeted and specific way than other compounds that have weaker affinity for the receptor. However, the drug's potent hallucinogenic effects may also pose a limitation, as they may confound experimental results or make it difficult to interpret behavioral outcomes.
将来の方向性
There are several potential future directions for research on 2,4-dimethoxy-N-(2-methylphenyl)benzamide. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to elucidate the drug's mechanism of action and its effects on other neurotransmitter systems. Finally, research on the safety and long-term effects of 2,4-dimethoxy-N-(2-methylphenyl)benzamide is also needed, particularly given its popularity in the recreational drug market.
合成法
The synthesis of 2,4-dimethoxy-N-(2-methylphenyl)benzamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-methylphenylmagnesium bromide to form 2,4-dimethoxy-N-(2-methylphenyl)acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 2,4-dimethoxy-N-(2-methylphenyl)acetohydroxamic acid. Finally, this compound is converted to 2,4-dimethoxy-N-(2-methylphenyl)benzamide through a reaction with phosphoryl chloride and N,N-dimethylformamide.
科学的研究の応用
One of the main scientific research applications of 2,4-dimethoxy-N-(2-methylphenyl)benzamide is its use as a tool to study the serotonin 2A receptor (5-HT2A). The drug is a potent agonist of this receptor and has been used in several studies to investigate its role in various physiological and behavioral processes. For example, a study published in the Journal of Psychopharmacology in 2015 used 2,4-dimethoxy-N-(2-methylphenyl)benzamide to investigate the role of the 5-HT2A receptor in the regulation of anxiety-like behavior in rats.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
2,4-dimethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-6-4-5-7-14(11)17-16(18)13-9-8-12(19-2)10-15(13)20-3/h4-10H,1-3H3,(H,17,18) |
InChIキー |
YYESQESTJLABEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





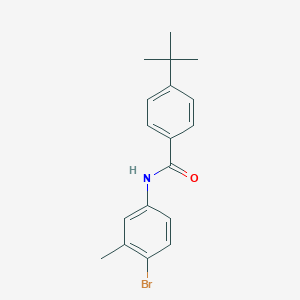

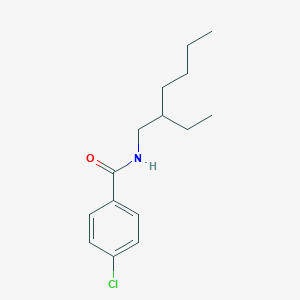
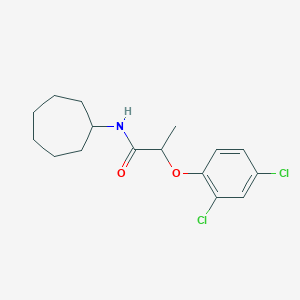

![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)

